An In-depth Technical Guide to the Physical Properties of 4-Oxocyclopentane-1,2-dicarboxylic Acid
An In-depth Technical Guide to the Physical Properties of 4-Oxocyclopentane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclopentane-1,2-dicarboxylic acid (C₇H₈O₅), a cyclic keto-dicarboxylic acid, represents a versatile building block in organic synthesis and drug development. Its rigid cyclopentane core, adorned with a ketone and two carboxylic acid functionalities, offers a unique stereochemical landscape and multiple points for chemical modification. The presence of two stereocenters at positions 1 and 2 gives rise to two diastereomers: cis-4-Oxocyclopentane-1,2-dicarboxylic acid and trans-4-Oxocyclopentane-1,2-dicarboxylic acid. The spatial arrangement of the carboxylic acid groups in these isomers profoundly influences their physical properties, reactivity, and ultimately their utility in various applications. This in-depth technical guide provides a comprehensive overview of the physical properties of both isomers, offering insights into their structure, stability, and characterization.
Molecular Structure and Stereochemistry
The fundamental difference between the cis and trans isomers lies in the relative orientation of the two carboxylic acid groups. In the cis isomer, both carboxyl groups reside on the same face of the cyclopentane ring, while in the trans isomer, they are situated on opposite faces. This stereochemical distinction has significant consequences for the molecule's overall shape, polarity, and intermolecular interactions.
Caption: 2D representation of cis and trans isomers.
Physicochemical Properties
The differing stereochemistry of the cis and trans isomers leads to distinct physical properties. While specific experimental data for the 4-oxo derivatives can be scarce, we can infer trends from the parent cyclopentane-1,2-dicarboxylic acids and other related cyclic compounds.
| Property | cis-4-Oxocyclopentane-1,2-dicarboxylic acid | trans-4-Oxocyclopentane-1,2-dicarboxylic acid |
| Molecular Formula | C₇H₈O₅ | C₇H₈O₅ |
| Molecular Weight | 172.14 g/mol | 172.14 g/mol |
| Appearance | White to off-white solid[1] | White to off-white solid |
| Melting Point | Not explicitly reported, but a general value of 189 °C is cited for the compound without specifying the isomer. | Not explicitly reported. |
| Boiling Point | A general value of 466.7 °C at 760 mmHg is reported without specifying the isomer. | Not explicitly reported. |
| Solubility | Soluble in polar solvents like water and alcohols.[1] | Soluble in polar solvents like water and alcohols. |
| pKa₁ (estimated) | Expected to be lower than the trans isomer due to intramolecular hydrogen bonding stabilizing the monoanion. | Expected to be higher than the cis isomer. |
| pKa₂ (estimated) | Expected to be higher than the trans isomer. | Expected to be lower than the cis isomer. |
Causality Behind Property Differences:
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Melting Point: The melting point is influenced by the efficiency of crystal lattice packing. The trans isomer, often being more symmetrical, can pack more efficiently, leading to a higher melting point compared to the less symmetrical cis isomer. However, intramolecular hydrogen bonding in the cis isomer can also influence its melting point.
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Solubility: Both isomers are expected to be soluble in polar solvents due to the presence of two carboxylic acid groups capable of hydrogen bonding with the solvent. Differences in solubility may arise from the differing polarity and crystal lattice energy of the two isomers.
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Acidity (pKa): The first and second acidity constants (pKa₁ and pKa₂) are significantly influenced by the proximity of the two carboxylic acid groups. In the cis isomer, the close proximity of the carboxyl groups allows for the formation of a strong intramolecular hydrogen bond in the monoanion, which stabilizes it and makes the first proton more acidic (lower pKa₁). This same proximity, however, leads to electrostatic repulsion when the second proton is to be removed, making it less acidic (higher pKa₂). In the trans isomer, the carboxyl groups are further apart, leading to less intramolecular interaction and acidity values that are closer to each other.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry.
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¹H NMR: The coupling constants between the protons at C1 and C2 are diagnostic. In the cis isomer, the dihedral angle between these protons is typically smaller, resulting in a larger coupling constant compared to the trans isomer where the dihedral angle is larger. The chemical shifts of the ring protons will also differ due to the different anisotropic effects of the carbonyl and carboxyl groups in the two isomers.
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¹³C NMR: The number of unique carbon signals can differentiate the isomers. The cis isomer, possessing a plane of symmetry, will exhibit fewer signals in its ¹³C NMR spectrum compared to the less symmetric trans isomer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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Both isomers will show a broad O-H stretch characteristic of carboxylic acids (around 2500-3300 cm⁻¹) and a strong C=O stretch for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).
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A distinct C=O stretch for the ketone will also be present (typically around 1740-1760 cm⁻¹).
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Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the isomers. The cis isomer, due to intramolecular hydrogen bonding, may show a shift in the O-H and C=O stretching frequencies compared to the trans isomer. A vapor phase IR spectrum is available for the general compound.
Experimental Protocols
Synthesis and Separation of Isomers
The synthesis of 4-Oxocyclopentane-1,2-dicarboxylic acid often results in a mixture of cis and trans isomers. Their separation is crucial for obtaining stereochemically pure compounds.
Illustrative Synthetic Workflow:
Caption: Generalized synthetic and separation workflow.
Step-by-Step Separation by Fractional Crystallization (Conceptual):
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Dissolution: Dissolve the mixture of cis and trans isomers in a suitable hot solvent in which the two isomers have different solubilities.
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Cooling: Slowly cool the solution. The less soluble isomer will crystallize out first.
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Filtration: Filter the solution to collect the crystals of the less soluble isomer.
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Recrystallization: Recrystallize the collected crystals from a fresh portion of the hot solvent to improve purity.
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Isolation of the More Soluble Isomer: Concentrate the filtrate from the initial crystallization to induce crystallization of the more soluble isomer. This fraction may require further purification by recrystallization or chromatography.
Self-Validating System for Purity Assessment: The purity of the separated isomers should be rigorously assessed using a combination of techniques:
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Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure compound.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean and show the expected number of signals with the correct integrations and coupling patterns for a single isomer.
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High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to confirm the presence of a single isomer.
Conclusion
A thorough understanding of the distinct physical properties of cis- and trans-4-Oxocyclopentane-1,2-dicarboxylic acid is paramount for their effective utilization in research and development. The stereochemical arrangement of the carboxylic acid groups dictates their melting points, solubility, acidity, and spectroscopic signatures. This guide provides a foundational understanding of these properties, emphasizing the importance of stereochemical control and rigorous analytical characterization. As research in this area progresses, the availability of more detailed experimental data will further empower scientists to harness the full potential of these valuable synthetic building blocks.
References
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PubChem. (n.d.). 4-Oxo-1,2-cyclopentanedicarboxylic acid. Retrieved from [Link]
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MilliporeSigma. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Oxocyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.
- Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
